molecular formula C18H15NO4 B11963472 Carbamic acid, (2-benzoyl-3-benzofuranyl)-, ethyl ester CAS No. 88737-32-0

Carbamic acid, (2-benzoyl-3-benzofuranyl)-, ethyl ester

Cat. No.: B11963472
CAS No.: 88737-32-0
M. Wt: 309.3 g/mol
InChI Key: HDFUKHDDJLQMDO-UHFFFAOYSA-N
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Description

Carbamic acid, (2-benzoyl-3-benzofuranyl)-, ethyl ester is a chemical compound with the molecular formula C18H15NO4 and a molecular weight of 309.316 g/mol . This compound is known for its unique structure, which includes a benzofuran ring and a benzoyl group, making it an interesting subject for various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (2-benzoyl-3-benzofuranyl)-, ethyl ester typically involves the reaction of 2-benzoyl-3-benzofuranol with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (2-benzoyl-3-benzofuranyl)-, ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Carbamic acid, (2-benzoyl-3-benzofuranyl)-, ethyl ester has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can release active compounds in the body.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of carbamic acid, (2-benzoyl-3-benzofuranyl)-, ethyl ester is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its benzofuran and benzoyl moieties. These interactions can lead to the modulation of biological pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Carbamic acid, (2-benzoyl-3-benzofuranyl)-, ethyl ester is unique due to its specific combination of a benzofuran ring and a benzoyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

88737-32-0

Molecular Formula

C18H15NO4

Molecular Weight

309.3 g/mol

IUPAC Name

ethyl N-(2-benzoyl-1-benzofuran-3-yl)carbamate

InChI

InChI=1S/C18H15NO4/c1-2-22-18(21)19-15-13-10-6-7-11-14(13)23-17(15)16(20)12-8-4-3-5-9-12/h3-11H,2H2,1H3,(H,19,21)

InChI Key

HDFUKHDDJLQMDO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=C(OC2=CC=CC=C21)C(=O)C3=CC=CC=C3

Origin of Product

United States

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